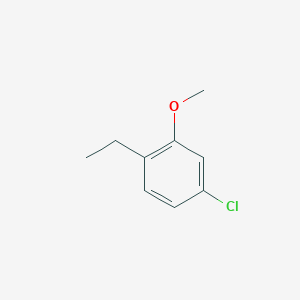
24-Methylenecycloartanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
24-Methylenecycloartanone is a tetracyclic triterpenoid compound with the molecular formula C31H48O. It is a naturally occurring substance found in various plant species, including Euphorbia, Epidendrum, Psychotria, and Sideritis . This compound is known for its unique structure, which includes a three-membered ring, a five-membered ring, and three six-membered rings .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 24-Methylenecycloartanone typically involves the extraction from plant sources. For instance, it can be isolated from the fruits of Nandina domestica through a series of extraction and chromatographic techniques . The dried fruits are extracted with methanol, and the extract is partitioned between ethyl acetate and water. The ethyl acetate layer is then concentrated and subjected to column chromatography to obtain the compound .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 24-Methylenecycloartanone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Various nucleophiles can be used to substitute functional groups in the compound under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
24-Methylenecycloartanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 24-Methylenecycloartanone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating signaling pathways related to inflammation and cell proliferation. The compound’s unique structure allows it to interact with various enzymes and receptors, leading to its biological activities .
Comparison with Similar Compounds
24-Methylenecycloartanol: A pentacyclic triterpenoid with a hydroxy group at position 3β, isolated from several plant species.
Cycloartenone: Another triterpenoid with a similar structure but different functional groups.
Uniqueness: 24-Methylenecycloartanone is unique due to its specific arrangement of rings and functional groups, which contribute to its distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C31H50O |
|---|---|
Molecular Weight |
438.7 g/mol |
IUPAC Name |
(1S,3R,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one |
InChI |
InChI=1S/C31H50O/c1-20(2)21(3)9-10-22(4)23-13-15-29(8)25-12-11-24-27(5,6)26(32)14-16-30(24)19-31(25,30)18-17-28(23,29)7/h20,22-25H,3,9-19H2,1-2,4-8H3/t22-,23-,24+,25+,28-,29+,30-,31+/m1/s1 |
InChI Key |
AEAWOMODYBIREN-IPTHFFCUSA-N |
Isomeric SMILES |
C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CCC(=O)C5(C)C)C)C |
Canonical SMILES |
CC(C)C(=C)CCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(=O)C5(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


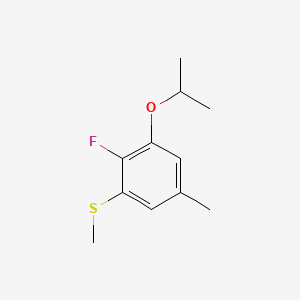

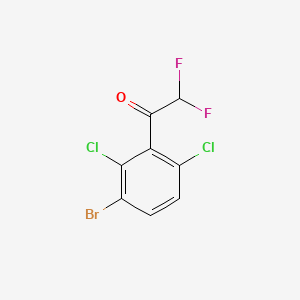



![tert-butyl 2-amino-2-(1-methyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)acetate](/img/structure/B14760152.png)
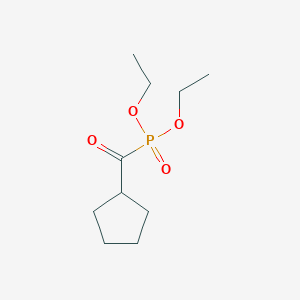
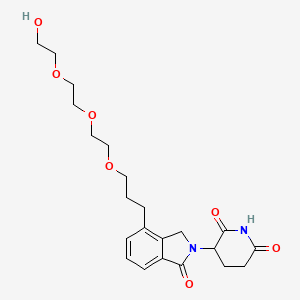

![2-[2-[2-(Diphenylmethyl)phenyl]-1-methyl-1,3-dihydroisoindol-5-yl]-1,3,6,2-dioxazaborocane](/img/structure/B14760180.png)
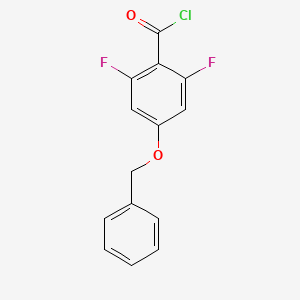
![(1S,2E,16Z,23R)-22-oxa-5,10,14-triazatetracyclo[16.9.2.01,23.021,28]nonacosa-2,16,18(29),19,21(28)-pentaene-4,15,25-trione;hydrochloride](/img/structure/B14760189.png)
